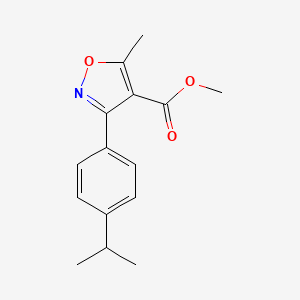
Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the isopropylphenyl and methyl groups further enhances its chemical reactivity and potential utility in scientific research and industrial applications.
Preparation Methods
The synthesis of Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate typically involves several steps, including the formation of the isoxazole ring and the introduction of the isopropylphenyl and methyl groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl 3-(4-tert-butylphenyl)-5-methylisoxazole-4-carboxylate: Differing by the presence of a tert-butyl group instead of an isopropyl group.
Methyl 3-(4-methylphenyl)-5-methylisoxazole-4-carboxylate: Differing by the presence of a methyl group instead of an isopropyl group
Biological Activity
Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate is a compound belonging to the isoxazole family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The chemical structure of this compound features a methyl isoxazole core substituted with an isopropylphenyl group. The isoxazole ring is known for its diverse biological activities, which may be enhanced by the presence of the isopropyl group.
1. Antiinflammatory and Analgesic Properties
Research indicates that derivatives of methyl isoxazole compounds exhibit significant anti-inflammatory and analgesic properties. For instance, compounds similar to this compound have been shown to inhibit inflammatory responses in animal models. A study demonstrated that these compounds can reduce symptoms of arthritis in rats, indicating potential therapeutic applications for inflammatory diseases .
Table 1: Summary of Biological Activities
2. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria. This suggests potential applications in treating infections .
Case Study: Efficacy in Animal Models
In a controlled study involving rats with induced arthritis, this compound was administered orally over a period of time. The results indicated a notable decrease in both inflammation and pain levels compared to control groups receiving no treatment. The therapeutic index was calculated, showing a favorable ratio of effective dose to lethal dose, which supports its safety profile .
Table 2: Case Study Results
| Parameter | Control Group (No Treatment) | Treated Group (Methyl Compound) |
|---|---|---|
| Inflammation Score | High | Low |
| Pain Score | High | Moderate |
| Weight Loss | Significant | Minimal |
The mechanism by which this compound exerts its biological effects may involve modulation of inflammatory pathways. It is hypothesized that the compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Additionally, it may affect the production of pro-inflammatory cytokines .
Conclusion and Future Directions
This compound shows significant promise as a therapeutic agent due to its anti-inflammatory, analgesic, and antimicrobial properties. Future research should focus on detailed mechanistic studies and clinical trials to further elucidate its efficacy and safety profile in humans.
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl 5-methyl-3-(4-propan-2-ylphenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-9(2)11-5-7-12(8-6-11)14-13(15(17)18-4)10(3)19-16-14/h5-9H,1-4H3 |
InChI Key |
BCRBFJUVLMTHEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)C(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















